4-Formyl-2,2-dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid
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Overview
Description
4-Formyl-2,2-dimethyl-1-thia-4-azaspiro[45]decane-3-carboxylic acid is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-2,2-dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid typically involves a multi-step process. One common method involves the condensation of ketones such as 4-methylcyclohexanone with aromatic amines like 4-bromoaniline or 4-fluoroaniline, and mercaptoacetic acid in dry benzene. This reaction yields substituted aryl-1-thia-4-azaspiro[4.5]decan-3-one compounds .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Formyl-2,2-dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to simplify the molecule or alter its reactivity.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a simpler spiro compound.
Scientific Research Applications
4-Formyl-2,2-dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer agent, with studies indicating moderate to high inhibition activities against various cancer cell lines.
Materials Science: Its unique spiro structure makes it a candidate for developing new materials with specific mechanical or chemical properties.
Biological Research: The compound’s interactions with biological molecules can provide insights into cellular processes and potential therapeutic targets.
Mechanism of Action
The mechanism of action for 4-Formyl-2,2-dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. In the context of its anticancer activity, it is believed to induce apoptosis in cancer cells by interacting with key proteins and signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the regulation of cell cycle and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1-Thia-4-azaspiro[4.5]decane Derivatives: These compounds share a similar core structure but differ in their functional groups and side chains.
Thiazolopyrimidine Compounds: These compounds also contain a spiro structure and have shown similar biological activities.
1,3,4-Thiadiazole Compounds: These compounds are structurally related and have been studied for their anticancer properties.
Uniqueness
What sets 4-Formyl-2,2-dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid apart is its specific combination of functional groups and its unique spiro structure. This combination provides it with distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
53539-50-7 |
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Molecular Formula |
C12H19NO3S |
Molecular Weight |
257.35 g/mol |
IUPAC Name |
4-formyl-2,2-dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid |
InChI |
InChI=1S/C12H19NO3S/c1-11(2)9(10(15)16)13(8-14)12(17-11)6-4-3-5-7-12/h8-9H,3-7H2,1-2H3,(H,15,16) |
InChI Key |
KYMDISMUJDFVGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N(C2(S1)CCCCC2)C=O)C(=O)O)C |
Origin of Product |
United States |
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